3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one
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Overview
Description
3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol . This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to an azepan-2-one structure through an amino linkage .
Preparation Methods
The synthesis of 3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one typically involves the reaction of 3-chloro-4-methoxyaniline with azepan-2-one under specific reaction conditions . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while substitution reactions may yield various substituted derivatives .
Scientific Research Applications
3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
3-((3-Chloro-4-methoxyphenyl)amino)azepan-2-one can be compared with other similar compounds, such as:
3-((3-Chloro-4-methylphenyl)amino)azepan-2-one: This compound has a methyl group instead of a methoxy group, which may result in different chemical and biological properties.
3-((3-Chloro-4-ethoxyphenyl)amino)azepan-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H17ClN2O2 |
---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyanilino)azepan-2-one |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-6-5-9(8-10(12)14)16-11-4-2-3-7-15-13(11)17/h5-6,8,11,16H,2-4,7H2,1H3,(H,15,17) |
InChI Key |
JZSOGRCCEKPGJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCCNC2=O)Cl |
Origin of Product |
United States |
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